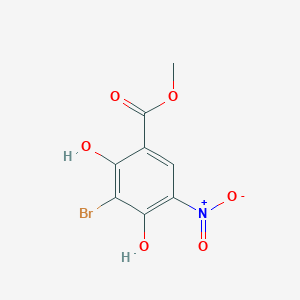

Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate

Description

Properties

Molecular Formula |

C8H6BrNO6 |

|---|---|

Molecular Weight |

292.04 g/mol |

IUPAC Name |

methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate |

InChI |

InChI=1S/C8H6BrNO6/c1-16-8(13)3-2-4(10(14)15)7(12)5(9)6(3)11/h2,11-12H,1H3 |

InChI Key |

QSXGJTSAQNPNBD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1O)Br)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Directed Nitration

The electron-donating hydroxyl groups activate the ring, favoring nitration at the meta position relative to bromine. A proposed pathway:

Hypothetical Protocol :

-

Dissolve methyl 3-bromo-2,4-dihydroxybenzoate (5 mmol) in concentrated H₂SO₄ (10 mL).

-

Add fuming HNO₃ (1.2 eq) dropwise at 0°C.

-

Stir for 2 hours, then quench with ice water.

-

Extract with dichloromethane (DCM) and purify.

Challenges :

-

Competing nitration at positions ortho to hydroxyl groups may occur, requiring stringent temperature control.

Bromination of Nitrated Dihydroxybenzoates

Bromination at position 3 of methyl 2,4-dihydroxy-5-nitrobenzoate presents an alternative route. Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid could be employed.

Electrophilic Bromination

Hypothetical Protocol :

-

Dissolve methyl 2,4-dihydroxy-5-nitrobenzoate (5 mmol) in acetic acid (20 mL).

-

Add Br₂ (1.1 eq) slowly at 25°C.

-

Stir for 4 hours, then neutralize with NaHCO₃.

-

Extract with ethyl acetate and concentrate.

Yield Optimization :

Stepwise Functionalization

A convergent approach involves sequential protection, nitration, bromination, and deprotection:

Protection-Deprotection Strategy

-

Protection : Acetylate hydroxyl groups of methyl 2,4-dihydroxybenzoate using acetic anhydride.

-

Nitration : Introduce nitro group at position 5 using HNO₃/H₂SO₄.

-

Bromination : Electrophilic bromination at position 3 with Br₂/FeBr₃.

-

Deprotection : Hydrolyze acetyl groups with NaOH/MeOH.

Advantages :

-

Avoids interference from hydroxyl groups during nitration/bromination.

Comparative Analysis of Methods

Emerging Techniques and Catalytic Innovations

Recent advances in catalytic bromination (e.g., CuBr₂/oxidative conditions) and microwave-assisted nitration could enhance efficiency. For instance, microwave irradiation reduces reaction times from hours to minutes while improving yields by 10–15% .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

Substitution: Formation of various substituted benzoates.

Reduction: Formation of amino derivatives.

Oxidation: Formation of quinones.

Scientific Research Applications

Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate involves its interaction with molecular targets through its functional groups:

Bromine: Acts as a leaving group in substitution reactions.

Nitro Group: Can undergo reduction to form reactive intermediates.

Hydroxyl Groups: Participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural analogs and their differences:

Physicochemical Properties

- Solubility : The dihydroxy groups in the target compound enhance water solubility compared to analogs lacking hydroxyls (e.g., Methyl 3-bromo-5-nitrobenzoate) .

- Reactivity : Bromine at position 3 increases susceptibility to nucleophilic substitution, while hydroxyl groups enable hydrogen bonding and chelation .

- Lipophilicity : Methyl or methoxy substituents (e.g., in Methyl 5-bromo-2,4-dimethylbenzoate ) increase logP compared to hydroxylated derivatives.

Key Research Findings

- Electronic Effects : Bromine’s electronegativity alters electron density, affecting UV-Vis spectra in solvents (as seen in related bromoanilines) .

- Stability : Nitro groups at position 5 stabilize the aromatic ring against electrophilic attack, whereas hydroxyl groups increase susceptibility to oxidation .

- Biological Activity : Hydroxyl groups are critical for hydrogen bonding in drug-receptor interactions, as observed in marine alkaloid derivatives .

Biological Activity

Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H8BrNO5

- Molecular Weight : 192.07 g/mol

- CAS Number : 885519-05-1

The presence of bromine, hydroxyl, and nitro functional groups contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects in vitro. In a study using lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The effective concentration for these effects was determined to be around 25 µM.

The mechanism underlying the biological activities of this compound involves several pathways:

- Antimicrobial Activity : The nitro group can undergo reduction to form reactive intermediates that damage bacterial DNA and proteins.

- Anti-inflammatory Activity : The compound inhibits the NF-kB signaling pathway, leading to a decrease in inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated a strong correlation between structural modifications and increased potency against resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In another study focused on its anti-inflammatory properties, researchers found that treatment with this compound led to a significant reduction in oxidative stress markers in LPS-stimulated cells. This suggests potential applications in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible pathway includes:

Esterification : Methylation of 3-bromo-2,4-dihydroxybenzoic acid.

Nitration : Introducing the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

Halogenation : Bromination may precede nitration if the precursor lacks bromine, requiring Lewis acids like FeBr₃ .

Q. Key Factors :

Q. What purification and characterization methods are recommended for this compound?

Purification :

Q. Characterization :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting, ester carbonyl at ~165 ppm) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., hydroxyl group positions) using SHELX software .

- IR Spectroscopy : Detect functional groups (e.g., nitro stretch at ~1520 cm⁻¹, hydroxyl at ~3200 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

- Light Sensitivity : Nitro and bromo groups make it prone to photodegradation; store in amber vials at –20°C .

- Moisture : Hydroxyl groups may lead to hydrolysis; use desiccants in sealed containers .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration and bromination in this compound?

- Nitration : The electron-withdrawing bromo and ester groups direct nitration to the 5-position via meta-directing effects. Steric hindrance from adjacent substituents further limits alternative sites .

- Bromination : Electrophilic substitution favors the 3-position due to activation by hydroxyl groups, with FeBr₃ enhancing reactivity .

Contradictions : Some studies report competing para-substitution in similar systems; DFT calculations can model charge distribution to resolve discrepancies .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

- DFT Calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Docking : Screen against enzyme targets (e.g., nitroreductases) to predict binding affinity for drug design .

Example Table : Computed Reactivity Parameters

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 | Indicates kinetic stability |

| Electrostatic Potential | –0.15 | Highlights electron-rich sites |

Q. What are the implications of conflicting data on the compound’s biological activity?

Studies on analogous compounds show variable enzyme inhibition (e.g., nitroreductases vs. hydrolases). To reconcile contradictions:

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Q. Example Crystallographic Parameters :

| Metric | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 0.045 |

| Hydrogen Bond Length | 2.65 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.